molecular formula C5H9F2NO2 B8628574 3-Amino-2,2-difluoropentanoic acid

3-Amino-2,2-difluoropentanoic acid

Cat. No. B8628574
M. Wt: 153.13 g/mol
InChI Key: WCNPKOJLVGXOKV-UHFFFAOYSA-N
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Patent
US08642576B2

Procedure details

To a solution of ethyl 3-(dibenzylamino)-2,2-difluoropropanoate (517 mg, 1.55 mmol) in EtOH (1 mL) was added 0.5 N HCl (1 mL) and Pd(OH)2/C (20%, 50 mg). The reaction mixture was stirred at room temperature under H2 atmosphere for 3 days. The reaction mixture was filtered and the solid was rinsed with water and ether. The aqueous layer was separated from the ether layer and lyophilized to yield ethyl 3-amino-2,2-difluoropropanoic acid as a white solid (210 mg, 100% yield). 1H NMR (400 MHz, DMSO) ppm 3.27-3.46 (m, 2H), 8.06-8.64 (m, 3H).
Quantity
517 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
50 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([N:8](CC1C=CC=CC=1)[CH2:9][C:10]([F:17])([F:16])[C:11]([O:13]CC)=[O:12])C1C=CC=CC=1.Cl.[CH3:26][CH2:27]O>[OH-].[OH-].[Pd+2]>[CH2:26]([CH:9]([NH2:8])[C:10]([F:16])([F:17])[C:11]([OH:13])=[O:12])[CH3:27] |f:3.4.5|

Inputs

Step One
Name
Quantity
517 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CC(C(=O)OCC)(F)F)CC1=CC=CC=C1
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
1 mL
Type
reactant
Smiles
CCO
Name
Quantity
50 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature under H2 atmosphere for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the solid was rinsed with water and ether
CUSTOM
Type
CUSTOM
Details
The aqueous layer was separated from the ether layer

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
C(C)C(C(C(=O)O)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 210 mg
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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